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Compound of Interest

Compound Name: Thiophen-3-amine

Cat. No.: B096201 Get Quote

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic

data for Thiophen-3-amine (CAS No. 17721-06-1). Due to a scarcity of publicly available

experimental spectra, this document presents a detailed analysis based on predicted data and

established principles of spectroscopic interpretation for heterocyclic and aromatic amines. It is

designed to serve as a valuable resource for researchers, scientists, and professionals in drug

development and materials science by offering insights into the structural characterization of

this compound. The guide includes tabulated summaries of predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental

protocols for data acquisition, and a workflow visualization for spectroscopic analysis.

Introduction
Thiophen-3-amine, a heterocyclic aromatic amine, is a significant building block in medicinal

chemistry and materials science. Its structural properties, governed by the interplay between

the electron-rich thiophene ring and the amino functional group, are crucial for its reactivity and

application. Accurate spectroscopic data is paramount for the unambiguous identification and

characterization of Thiophen-3-amine and its derivatives. This guide synthesizes the expected

spectroscopic signatures of this molecule.

Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for Thiophen-3-
amine. These values are derived from computational predictions and analysis of structurally

related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Thiophen-3-amine

Proton (H)
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H2 6.9 - 7.2
Doublet of doublets

(dd)

J(H2-H4) ≈ 1.5, J(H2-

H5) ≈ 3.0

H4 6.5 - 6.8
Doublet of doublets

(dd)

J(H4-H2) ≈ 1.5, J(H4-

H5) ≈ 5.0

H5 7.0 - 7.3
Doublet of doublets

(dd)

J(H5-H2) ≈ 3.0, J(H5-

H4) ≈ 5.0

-NH₂ 3.5 - 4.5 Broad singlet -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Thiophen-3-amine

Carbon (C) Predicted Chemical Shift (δ, ppm)

C2 120 - 125

C3 145 - 150

C4 110 - 115

C5 125 - 130

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

predicted significant IR absorption bands for Thiophen-3-amine are listed below.

Table 3: Predicted IR Spectroscopic Data for Thiophen-3-amine

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3450 - 3350
Medium, Sharp

(doublet)

N-H Asymmetric &

Symmetric Stretch
Primary Amine

3100 - 3000 Medium to Weak C-H Aromatic Stretch Thiophene Ring

1620 - 1580 Medium to Strong
N-H Scissoring

(Bending)
Primary Amine

1550 - 1450 Medium to Strong
C=C Aromatic Ring

Stretch
Thiophene Ring

1335 - 1250 Strong C-N Aromatic Stretch Aryl Amine

~850 Strong
C-H Out-of-plane

Bending

1,2,4-trisubstituted

pattern

~700 Strong C-S Stretch Thiophene Ring

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The predicted data for electron ionization (EI) mass spectrometry are presented

below.

Table 4: Predicted Mass Spectrometry Data for Thiophen-3-amine
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m/z
Predicted Relative
Intensity (%)

Ion/Fragment Notes

99 100 [M]⁺ Molecular Ion

72 40 - 60 [M - HCN]⁺
Loss of hydrogen

cyanide

54 20 - 40 [C₃H₂S]⁺
Thiophene ring

fragment

45 10 - 30 [C₂H₃N]⁺
Amine-containing

fragment

The molecular weight of Thiophen-3-amine (C₄H₅NS) is 99.15 g/mol .

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Thiophen-3-amine.
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Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

Experimental Protocols
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The following are detailed, representative protocols for acquiring the spectroscopic data for

Thiophen-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Thiophen-3-amine is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00

ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): A small amount of Thiophen-3-amine (1-2 mg) is ground with

approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Thin Film (if liquid/low melting): A drop of the compound is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Thiophen-3-amine is prepared in a volatile organic

solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a

gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: m/z 35-300.

Source Temperature: 200-250 °C.
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Scan Speed: 1-2 scans/second.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the major fragment ions. The fragmentation pattern is then interpreted to confirm the

structure of the compound.

Disclaimer: The spectroscopic data presented in this document are based on computational

predictions and established chemical principles. While they are expected to be representative,

they have not been derived from direct experimental measurement of Thiophen-3-amine. For

definitive characterization, experimental verification is recommended.

To cite this document: BenchChem. [Spectroscopic Profile of Thiophen-3-amine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096201#spectroscopic-data-of-thiophen-3-amine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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